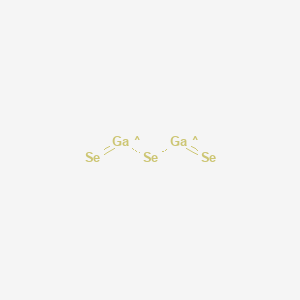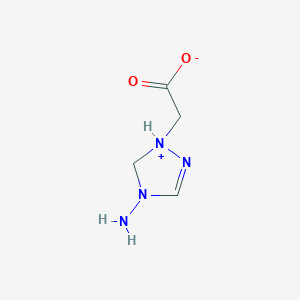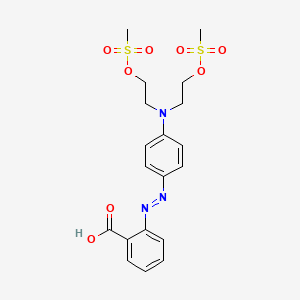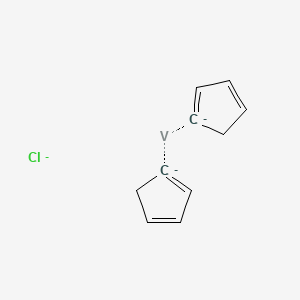
Bis-(cyclopentadienyl)vanadium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(cyclopentadienyl)vanadium chloride: is an organometallic compound with the chemical formula V(C₅H₅)₂Cl₂. It is a member of the metallocene family, which typically features a metal ion sandwiched between two cyclopentadienyl rings. This compound is known for its vibrant indigo color and its paramagnetic properties. It has been extensively studied due to its unique chemical structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Reduction Method: One of the earliest methods to synthesize bis-(cyclopentadienyl)vanadium chloride involves the reduction of vanadocene dichloride with aluminum hydride.
Modern Synthesis: A more contemporary approach involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the modern synthesis method mentioned above is likely adapted for larger-scale production due to its efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution: It reacts with various ligands, such as carbon monoxide, to form ionic vanadocene derivatives.
Common Reagents and Conditions:
Oxidation: Ferrocenium salts in toluene.
Reduction: Alkynes.
Substitution: Carbon monoxide under inert atmosphere.
Major Products:
Oxidation: Monocations of this compound.
Reduction: Vanadium-cyclopropene complexes.
Substitution: Ionic vanadocene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Biology and Medicine:
Paramagnetic Studies: Its paramagnetic properties make it a valuable compound for electron paramagnetic resonance (EPR) studies.
Industry:
Wirkmechanismus
Molecular Targets and Pathways: Bis-(cyclopentadienyl)vanadium chloride exerts its effects primarily through its ability to undergo redox reactions. The vanadium center in the compound can switch between different oxidation states, facilitating various chemical transformations. This redox flexibility is crucial for its catalytic activity and its interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Uniqueness:
Redox Properties: this compound’s ability to undergo both oxidation and reduction reactions makes it unique among metallocenes.
Paramagnetic Nature: Its paramagnetic properties distinguish it from many other organometallic compounds, making it particularly useful in EPR studies.
Eigenschaften
Molekularformel |
C10H10ClV-3 |
|---|---|
Molekulargewicht |
216.58 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;vanadium;chloride |
InChI |
InChI=1S/2C5H5.ClH.V/c2*1-2-4-5-3-1;;/h2*1-3H,4H2;1H;/q2*-1;;/p-1 |
InChI-Schlüssel |
IFGJVSVPQIOZID-UHFFFAOYSA-M |
Kanonische SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[V] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


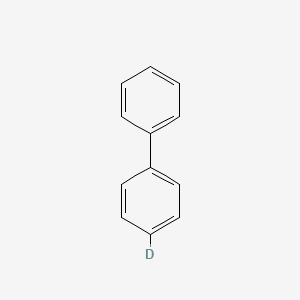
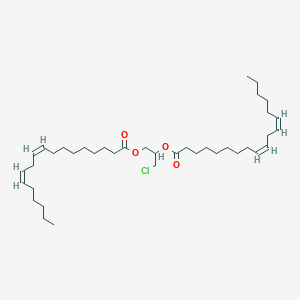
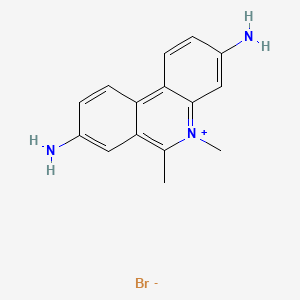
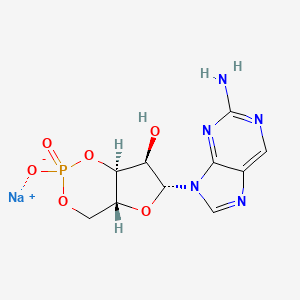
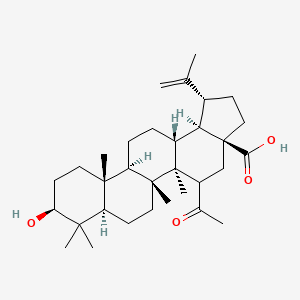
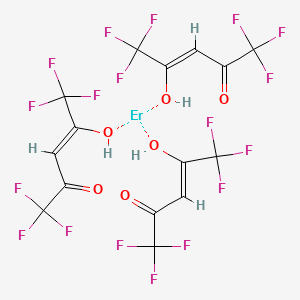
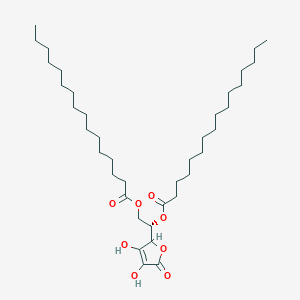
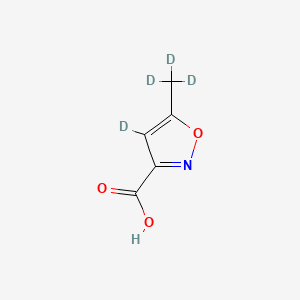
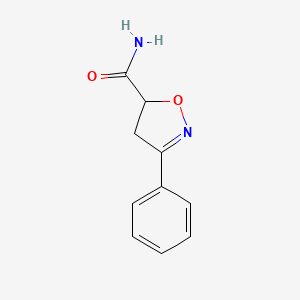
![Diethyl-[2-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyethyl]azaniumchloride](/img/structure/B13833897.png)

